molecular formula C18H23ClN6O B2358014 N-(4-chlorophenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide CAS No. 923165-46-2

N-(4-chlorophenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide

Cat. No. B2358014
CAS RN: 923165-46-2
M. Wt: 374.87
InChI Key: KUEDOEZXSQNPKX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23ClN6O and its molecular weight is 374.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-chlorophenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide is involved in various chemical syntheses. For example, Shahinshavali et al. (2021) detailed the synthesis of a related compound by coupling between thiazole-carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).
  • Similarly, a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established by Wei et al. (2016), highlighting the compound's potential as a Rho kinase inhibitor for CNS disorders (Wei et al., 2016).

Biological Activity and Therapeutic Applications

  • Some derivatives of this compound have shown potential in antitumor activity. For instance, Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, showing anti-proliferative activities against breast cancer and kidney cells (Parveen et al., 2017).
  • Another study by Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives with a piperazine amide moiety, finding that some compounds had significant antiproliferative properties against breast cancer cells (Yurttaş et al., 2014).
  • Obniska et al. (2010) reported the synthesis of Mannich bases derived from piperazine, demonstrating notable anticonvulsant properties in various seizure models (Obniska et al., 2010).

Molecular Interactions and Docking Studies

  • Shim et al. (2002) conducted molecular interaction studies of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into its binding interactions and pharmacophore models (Shim et al., 2002).
  • Molecular docking studies were also performed by Patil et al. (2021), evaluating the antimicrobial activity of new piperazine and triazolo-pyrazine derivatives, highlighting their potential as antimicrobial agents (Patil et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c1-3-20-16-12-13(2)21-17(23-16)24-8-10-25(11-9-24)18(26)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDOEZXSQNPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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